Acetic acid;5-[2-(3,4,5-trihydroxyphenyl)propyl]benzene-1,2,3-triol
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Overview
Description
Acetic acid;5-[2-(3,4,5-trihydroxyphenyl)propyl]benzene-1,2,3-triol is a complex organic compound that features a benzene ring substituted with multiple hydroxyl groups and an acetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;5-[2-(3,4,5-trihydroxyphenyl)propyl]benzene-1,2,3-triol typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3,4,5-trihydroxybenzaldehyde and 2-(3,4,5-trihydroxyphenyl)propionic acid.
Condensation Reaction: The aldehyde group of 3,4,5-trihydroxybenzaldehyde undergoes a condensation reaction with the carboxylic acid group of 2-(3,4,5-trihydroxyphenyl)propionic acid under acidic conditions to form the desired product.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated purification systems to enhance yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
Acetic acid;5-[2-(3,4,5-trihydroxyphenyl)propyl]benzene-1,2,3-triol can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups on the benzene ring can be oxidized to form quinones under oxidative conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Electrophilic substitution reactions often require catalysts such as aluminum chloride or iron(III) chloride.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and alkanes.
Substitution: Various substituted benzene derivatives.
Scientific Research Applications
Acetic acid;5-[2-(3,4,5-trihydroxyphenyl)propyl]benzene-1,2,3-triol has several scientific research applications:
Mechanism of Action
The mechanism of action of acetic acid;5-[2-(3,4,5-trihydroxyphenyl)propyl]benzene-1,2,3-triol involves its interaction with various molecular targets and pathways:
Antioxidant Activity: The hydroxyl groups can donate electrons to neutralize free radicals, thereby exhibiting antioxidant properties.
Anti-inflammatory Activity: The compound may inhibit the production of pro-inflammatory cytokines and enzymes.
Anticancer Activity: It may induce apoptosis in cancer cells through the activation of specific signaling pathways.
Comparison with Similar Compounds
Similar Compounds
2-(3,4,5-trihydroxyphenyl)acetic acid: A structurally similar compound with similar antioxidant properties.
3,4,5-trihydroxybenzoic acid: Another related compound with potential therapeutic applications.
Uniqueness
Acetic acid;5-[2-(3,4,5-trihydroxyphenyl)propyl]benzene-1,2,3-triol is unique due to its specific substitution pattern and the presence of both acetic acid and multiple hydroxyl groups, which confer distinct chemical and biological properties .
Properties
CAS No. |
61243-96-7 |
---|---|
Molecular Formula |
C27H40O18 |
Molecular Weight |
652.6 g/mol |
IUPAC Name |
acetic acid;5-[2-(3,4,5-trihydroxyphenyl)propyl]benzene-1,2,3-triol |
InChI |
InChI=1S/C15H16O6.6C2H4O2/c1-7(9-5-12(18)15(21)13(19)6-9)2-8-3-10(16)14(20)11(17)4-8;6*1-2(3)4/h3-7,16-21H,2H2,1H3;6*1H3,(H,3,4) |
InChI Key |
DRPUPPPFDVODFM-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC1=CC(=C(C(=C1)O)O)O)C2=CC(=C(C(=C2)O)O)O.CC(=O)O.CC(=O)O.CC(=O)O.CC(=O)O.CC(=O)O.CC(=O)O |
Origin of Product |
United States |
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